Understanding how xylometazoline works on a cellular level is crucial for developing new and improved decongestants. Researchers have utilized xylometazoline in studies to understand its vasoconstrictive effects, meaning it narrows blood vessels. This action reduces swelling in the nasal passages, leading to improved breathing Source: [A prospective randomized trial of xylometazoline drops and epinephrine merocele nasal pack for reducing epistaxis during nasotracheal intubation. PMC: ].
Research also explores the effectiveness of xylometazoline in specific scenarios. Studies have examined its use in reducing bleeding during procedures like nasotracheal intubation (placing a breathing tube) by constricting blood vessels in the nasal cavity Source: [The effect of xylometazoline spray for expansion of nasal cavity. PMC: ]. Additionally, research investigates its synergistic effects when combined with other medications, like iota-carrageenan, for potential antiviral benefits in nasal sprays Source: [Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. PMC: ].
Xylometazoline is a sympathomimetic agent primarily used as a nasal decongestant. It is an imidazoline derivative that acts by stimulating alpha (α)-adrenergic receptors, leading to vasoconstriction of blood vessels in the nasal mucosa. This action alleviates symptoms associated with nasal congestion due to conditions such as allergic rhinitis, sinusitis, and colds . Xylometazoline is typically administered intranasally as a spray or drops and is available in various formulations, including over-the-counter products .
Xylometazoline acts as a sympathomimetic agent, mimicking the effects of the neurotransmitter norepinephrine. It achieves its decongestant effect by binding to alpha-adrenergic receptors located on the blood vessels in the nasal passages []. This binding triggers a signaling cascade that leads to vasoconstriction, reducing blood flow and tissue swelling in the nose, ultimately relieving congestion [].
Xylometazoline is generally safe for short-term use (less than 7 days) as directed []. However, overuse can lead to a phenomenon known as rhinitis medicamentosa, a condition characterized by worsening congestion with prolonged use. Additionally, excessive use can cause rebound congestion, where symptoms return with greater intensity after the medication wears off.
Xylometazoline can also cause side effects like burning, stinging, or dryness in the nose, sneezing, and headache. In rare cases, it may cause more serious side effects like high blood pressure, irregular heartbeat, or dizziness. Xylometazoline is not recommended for children under 2-3 years of age and should be used with caution in pregnant or breastfeeding women [].
Xylometazoline hydrochloride has a chemical formula of C₁₆H₂₄N₂·HCl and a molar mass of approximately 280.84 g/mol . The compound undergoes various reactions typical of imidazolines, particularly involving its interaction with adrenergic receptors. Upon binding to these receptors, it induces vasoconstriction and reduces nasal mucosal swelling. The specific reactions can be summarized as follows:
Xylometazoline exhibits significant biological activity as a decongestant. Its mechanism involves:
The synthesis of xylometazoline generally involves the following steps:
The detailed synthetic pathway may vary depending on the specific reagents and conditions employed.
Xylometazoline is primarily used for:
Xylometazoline has been studied for various interactions:
Xylometazoline shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Oxymetazoline | Imidazole Derivative | Alpha-adrenergic agonist | Slightly faster onset than xylometazoline |
| Phenylephrine | Phenethylamine | Alpha-adrenergic agonist | Less selective than xylometazoline |
| Naphazoline | Imidazole Derivative | Alpha-adrenergic agonist | Shorter duration of action |
| Tetrahydrozoline | Imidazole Derivative | Alpha-adrenergic agonist | Primarily used as an eye drop |
Xylometazoline's unique profile lies in its selective action on α₂B-adrenoceptors, which enhances its efficacy while minimizing systemic side effects compared to other decongestants. Its formulation stability and rapid onset make it a preferred choice in clinical settings for managing nasal congestion.
Xylometazoline (C₁₆H₂₄N₂) is a synthetic imidazoline derivative structurally designed to mimic adrenaline. Its IUPAC name is 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole [2]. Key structural features include:
The molecule lacks chiral centers, eliminating stereoisomerism [2]. However, structural analogs with modified substituents (e.g., erythrostero isomers) show variations in α-adrenergic receptor selectivity, with the tert-butyl and methyl groups enhancing α2-receptor specificity [2] [6].
| Property | Value | Source |
|---|---|---|
| Molecular weight | 244.37 g/mol | [2] |
| Melting point (free base) | 132°C | [2] |
| Melting point (HCl salt) | 131–133°C | [4] |
| Water solubility (free base) | 3% (w/v) | [2] |
| Ethanol solubility (HCl salt) | Freely soluble | [4] |
| Partition coefficient (log P) | 3.2 | [2] |
The hydrochloride salt exhibits improved aqueous solubility (0.25 mg/mL in ethanol:PBS pH 7.2) [3]. The free base is insoluble in ether and benzene [2].
Xylometazoline hydrochloride is stable under standard storage conditions (2–8°C) [4]. Solutions in aqueous buffers should be used within one day due to degradation risks [3].
The classical synthesis involves three stages [1] [6]:
This route faces challenges, including low yields (~59%) in cyclization and environmental concerns from thionyl chloride use [5] [6].
Recent advancements prioritize green chemistry and efficiency:
Key industrial adaptations include:
These optimizations enable large-scale production with ≥98% purity, meeting pharmaceutical standards [3] [4].
Xylometazoline hydrochloride, chemically designated as 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole hydrochloride, represents a sophisticated molecular architecture optimized for alpha-adrenergic receptor activation [1] [2]. The compound possesses several critical functional groups that collectively determine its pharmacological profile and receptor selectivity.
The 4,5-dihydro-1H-imidazoline ring constitutes the pharmacophoric core of xylometazoline, serving as the primary recognition element for all alpha-adrenergic receptor subtypes [3] [4]. This saturated heterocyclic ring system contains two nitrogen atoms positioned to facilitate optimal binding geometry with the receptor's orthosteric site. The imidazoline nitrogen atoms participate in critical hydrogen bonding interactions, with one nitrogen remaining protonated at physiological pH to enable ionic interactions with the conserved aspartate residue (Asp113) located in transmembrane domain 3 of alpha-adrenergic receptors [5] [6].
The tert-butyl group at the para position of the benzene ring represents a key structural determinant for both potency and selectivity [3] [7]. This bulky, lipophilic substituent provides steric bulk that enhances binding affinity through hydrophobic interactions within the receptor binding pocket. The tert-butyl group's spatial orientation creates selective fit characteristics that favor alpha-2B-adrenoceptor binding over other subtypes, contributing significantly to xylometazoline's receptor selectivity profile [8] [9].
The 2,6-dimethyl substitution pattern on the benzene ring plays a crucial role in defining the compound's selectivity characteristics [3] [10]. These methyl groups, positioned ortho to the benzyl linker, create steric hindrance that prevents optimal binding to certain receptor subtypes, particularly alpha-1B-adrenoceptors. This substitution pattern is essential for maintaining the favorable selectivity ratio between alpha-2A and alpha-2B receptors, with xylometazoline demonstrating selectivity ratios of 151 for alpha-2A versus alpha-2B receptors [10].
The methylene bridge connecting the imidazoline ring to the substituted benzene provides optimal spatial geometry for receptor binding [11] [5]. This flexible linker allows the molecule to adopt the appropriate conformation for dual-point binding interactions with the receptor, positioning both the imidazoline core and the aromatic ring system for maximal binding affinity.
Xylometazoline exhibits distinct binding affinities across the six alpha-adrenergic receptor subtypes, with Ki values of 0.05 μM (α1A), 0.30 μM (α1B), 0.88 μM (α2A), 1.7 μM (α2B), 0.19 μM (α2C), and 0.15 μM (α1D) [7]. This binding profile reflects the compound's structural optimization for preferential activation of specific receptor subtypes involved in nasal vasoconstriction.
The tert-butyl substitution at the para position significantly enhances selectivity for alpha-2B-adrenoceptors over other subtypes [3] [8]. Removal of this group results in a dramatic reduction in selectivity ratio, decreasing the preference for alpha-2B binding by approximately 10-fold. The steric bulk provided by the tert-butyl group creates favorable van der Waals interactions within the alpha-2B binding pocket while simultaneously introducing unfavorable steric clashes in other receptor subtypes.
N-methylation of the imidazoline ring represents a modification that significantly alters the selectivity profile [3] [5]. Introduction of methyl substituents on the imidazoline nitrogen atoms decreases alpha-2 selectivity while reducing overall alpha-1 selectivity. This modification affects the electronic properties of the nitrogen atoms and alters the spatial positioning required for optimal receptor binding, resulting in loss of the favorable selectivity characteristics observed with the unsubstituted imidazoline ring.
The 2,6-dimethyl pattern on the benzene ring is critical for alpha-2B versus alpha-2A selectivity [3] [10]. Alternative substitution patterns, such as 3,4-dihydroxy or 3,5-dihydroxy arrangements, result in compounds with poor oral activity and altered selectivity profiles. The specific positioning of the methyl groups creates a molecular shape that complements the alpha-2B binding site geometry while introducing steric conflicts that reduce affinity for alpha-2A receptors.
Extension of the benzyl chain by additional carbon atoms produces variable effects on selectivity, with most extensions resulting in reduced activity [11] [5]. However, specific modifications involving the incorporation of polar functional groups at defined positions can occasionally improve selectivity for particular receptor subtypes, though these modifications typically come at the cost of overall potency.
The imidazoline ring system represents the non-negotiable pharmacophoric element of xylometazoline, with replacement or significant modification of this structure resulting in complete loss of alpha-adrenergic activity [12] [13]. The saturated 4,5-dihydro-1H-imidazole configuration provides the optimal electronic and geometric properties required for receptor binding, with the two nitrogen atoms positioned to engage in specific interactions with conserved residues in the receptor binding site.
Aromatization of the imidazoline ring to form an imidazole system, while maintaining some binding affinity, significantly reduces the compound's pharmacological activity [14]. The saturated nature of the imidazoline ring appears crucial for achieving the appropriate binding conformation and for maintaining the proper electronic characteristics of the nitrogen atoms. The pKa values of the imidazoline nitrogens are optimized for protonation at physiological pH, ensuring the presence of the positive charge required for ionic interactions with the receptor.
Benzyl group modifications have profound effects on both potency and selectivity [12] [15]. The para-tert-butyl substitution represents an optimal balance between steric bulk and lipophilic character. Replacement with smaller groups, such as methyl or ethyl, reduces both potency and selectivity, while larger substituents can introduce unfavorable steric interactions that eliminate activity entirely. The tert-butyl group's branched structure appears particularly well-suited for fitting into the hydrophobic sub-pocket present in alpha-2B-adrenoceptors.
The methylene linker between the imidazoline and benzyl moieties provides the optimal spacing for dual-point binding interactions [11]. Extension of this linker by additional methylene units generally results in reduced activity, with each additional carbon typically reducing potency by approximately 50%. Conversely, direct attachment of the imidazoline ring to the benzene system eliminates the conformational flexibility required for optimal receptor binding.
Substitution of the benzene ring with other aromatic systems, such as naphthalene (as seen in tetrahydrozoline), produces compounds with altered pharmacological profiles [12] [16]. While maintaining alpha-adrenergic activity, these modifications typically result in reduced duration of action and altered selectivity patterns, demonstrating the importance of the specific substituted benzene system present in xylometazoline.
Xylometazoline's structure-activity relationships become particularly illuminating when compared with related imidazoline derivatives, especially oxymetazoline and tetrahydrozoline [8] [9] [12]. These compounds share the core imidazoline pharmacophore but differ in their aromatic substitution patterns, providing valuable insights into the molecular determinants of receptor selectivity and pharmacological activity.
Oxymetazoline represents the closest structural analogue to xylometazoline, differing only by the presence of an additional hydroxyl group at the 6-position of the benzene ring [12] [17]. This seemingly minor modification produces dramatic changes in receptor selectivity profile. While xylometazoline demonstrates preferential binding to alpha-2B-adrenoceptors (Ki = 1.7 μM), oxymetazoline exhibits significantly higher affinity for alpha-1A-adrenoceptors (Ki = 0.038 μM) but lower affinity for alpha-2B receptors (Ki = 0.55 μM) [8] [9]. The hydroxyl group introduction shifts the selectivity from alpha-2B-preferential to alpha-1A-preferential, demonstrating how subtle structural modifications can redirect pharmacological activity toward different receptor subtypes.
The duration of action comparison reveals interesting structure-activity correlations [12] [17]. Both xylometazoline and oxymetazoline demonstrate extended duration of action (approximately 8 hours) compared to tetrahydrozoline and naphazoline (approximately 4 hours). This prolonged activity correlates with the presence of the substituted benzyl system rather than the naphthalene ring system found in the shorter-acting compounds. The tert-butyl and dimethyl substitutions appear to confer metabolic stability and favorable pharmacokinetic properties that extend the compounds' residence time at the receptor.
Tetrahydrozoline incorporates a naphthalene ring system in place of the substituted benzene ring found in xylometazoline [12] [16]. This structural modification results in compounds with preferential alpha-1-adrenoceptor activity but significantly shorter duration of action. The naphthalene system provides a larger aromatic surface area for pi-pi stacking interactions but lacks the specific substitution pattern that confers alpha-2B selectivity. Tetrahydrozoline's binding profile demonstrates lower selectivity between alpha-adrenergic subtypes and requires higher concentrations for equivalent decongestant effects.
Potency comparisons reveal that oxymetazoline can achieve equivalent clinical effectiveness at lower concentrations (0.05%) compared to xylometazoline (0.1%) [12] [18]. This potency difference reflects oxymetazoline's higher intrinsic affinity for alpha-1A-adrenoceptors, which are prominently expressed in nasal blood vessels. However, xylometazoline's alpha-2B selectivity may provide advantages in terms of reduced systemic side effects, as alpha-2B receptors are less prominently expressed in cardiovascular tissues compared to alpha-1A receptors.
The selectivity ratios between these compounds demonstrate the profound impact of aromatic ring modifications on receptor recognition [8] [10]. Xylometazoline exhibits selectivity ratios of 151 for alpha-2A versus alpha-2B, 4.5 for alpha-2A versus alpha-2C, and 33.9 for alpha-2B versus alpha-2C, making it a highly selective alpha-2A agonist. In contrast, oxymetazoline shows different selectivity patterns with ratios favoring alpha-1A binding, while tetrahydrozoline demonstrates relatively non-selective alpha-1 binding across subtypes.
Metabolic stability correlations suggest that the tert-butyl substitution pattern present in both xylometazoline and oxymetazoline contributes to their extended duration of action [12] [19]. The branched alkyl groups appear to provide protection against metabolic degradation pathways that more readily attack linear alkyl chains or unsubstituted aromatic rings. This metabolic protection, combined with the specific receptor binding characteristics, accounts for the superior pharmacological profiles of the benzyl-substituted imidazolines compared to their naphthalene-based analogues.